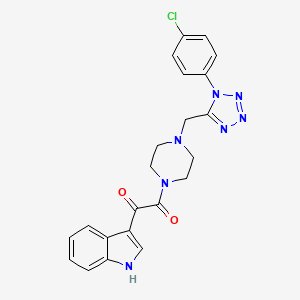
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a synthetic organic molecule. Its unique structure integrates multiple functional groups, including a tetrazole ring, a piperazine ring, a chloro-phenyl group, and an indole moiety, making it a subject of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrazole Ring Formation: : The synthesis often begins with the formation of the 1H-tetrazole ring, which can be achieved through the reaction of sodium azide with 4-chlorobenzonitrile.
Piperazine Introduction: : The piperazine ring is introduced by reacting the tetrazole intermediate with bis(2-chloroethyl)amine, leading to the formation of a bis-chloro intermediate.
Coupling with Indole Moiety: : The indole moiety is then attached through a coupling reaction between the bis-chloro intermediate and indole-3-acetaldehyde, typically under acidic conditions.
Industrial Production Methods
Large-scale production involves optimizing the reaction conditions to ensure high yield and purity. Industrial synthesis may include:
Continuous flow reactors to manage exothermic reactions
Catalysis to improve efficiency
Purification steps, such as recrystallization or chromatography, to isolate the final product
Chemical Reactions Analysis
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione undergoes several types of chemical reactions:
Oxidation
Common Reagents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Conditions: : Usually carried out in acidic or basic medium
Products: : Formation of oxidized derivatives, which may include ketones and carboxylic acids
Reduction
Common Reagents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: : Conducted under anhydrous conditions
Products: : Reduced compounds such as alcohols and amines
Substitution
Common Reagents: : Halogenating agents, nucleophiles like thiols or amines
Conditions: : Often require catalysts or heat
Products: : Formation of substituted derivatives
Scientific Research Applications
Chemistry
Organic Synthesis: : Used as a building block in the synthesis of complex organic molecules
Catalysis: : Acts as a ligand in catalytic cycles
Biology
Enzyme Inhibition: : Potential inhibitor of various enzymes, influencing metabolic pathways
Drug Design: : Basis for developing pharmaceuticals targeting specific receptors
Medicine
Therapeutic Agents: : Investigated for anti-inflammatory, anti-cancer, and anti-microbial properties
Industry
Material Science: : Utilized in the development of polymers and coatings
Mechanism of Action
The compound’s mechanism of action involves multiple pathways:
Binding to Receptors: : Interacts with specific receptors in biological systems, potentially inhibiting enzyme activity
Pathways Involved: : Influences pathways related to inflammation, cell proliferation, and metabolic regulation
Comparison with Similar Compounds
Unique Features
Functional Groups: : The combination of tetrazole, piperazine, and indole is relatively unique
Structural Diversity: : Offers versatility in modification for different applications
Similar Compounds
1-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanone: : Lacks the tetrazole and piperazine rings, resulting in different chemical properties
N-(4-chlorophenyl)-N’-ethylpiperazine-1-carbothioamide: : Similar piperazine ring but differs in other functional groups
This comprehensive overview highlights the multifaceted nature of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, emphasizing its synthesis, reactions, applications, and uniqueness compared to similar compounds. What's your biggest takeaway?
Properties
IUPAC Name |
1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O2/c23-15-5-7-16(8-6-15)30-20(25-26-27-30)14-28-9-11-29(12-10-28)22(32)21(31)18-13-24-19-4-2-1-3-17(18)19/h1-8,13,24H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUBMCDRZRKNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














